Mmp-9/10-IN-1

描述

MMP-9/10-IN-1 is a selective small-molecule inhibitor targeting Matrix Metalloproteinase-9 (MMP-9) and MMP-10, enzymes implicated in extracellular matrix (ECM) remodeling, inflammation, and pathological processes such as cancer metastasis, cardiovascular diseases, and tissue fibrosis . Structurally, this compound (CAS No. 1046861-20-4) is characterized by its boronic acid derivative framework (C₆H₅BBrClO₂, molecular weight: 235.27 g/mol), with high gastrointestinal absorption, blood-brain barrier permeability, and moderate aqueous solubility (0.24 mg/mL) . Its mechanism involves competitive binding to the catalytic zinc ion in MMP-9/10, thereby inhibiting proteolytic activity.

属性

分子式 |

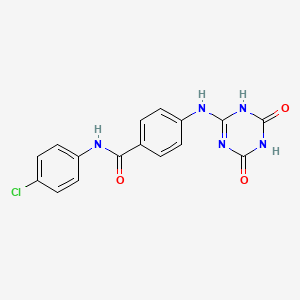

C16H12ClN5O3 |

|---|---|

分子量 |

357.75 g/mol |

IUPAC 名称 |

N-(4-chlorophenyl)-4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzamide |

InChI |

InChI=1S/C16H12ClN5O3/c17-10-3-7-11(8-4-10)18-13(23)9-1-5-12(6-2-9)19-14-20-15(24)22-16(25)21-14/h1-8H,(H,18,23)(H3,19,20,21,22,24,25) |

InChI 键 |

ZBSYSVUTRUTSOZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)NC3=NC(=O)NC(=O)N3 |

产品来源 |

United States |

准备方法

The synthesis of Mmp-9/10-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .

化学反应分析

Mmp-9/10-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

科学研究应用

Mmp-9/10-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biological processes. In biology, it is used to investigate the effects of matrix metalloproteinase inhibition on cell migration, proliferation, and invasion. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .

作用机制

Mmp-9/10-IN-1 exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-10, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor growth and metastasis. The molecular targets of this compound include the zinc-binding sites of the enzymes, and the pathways involved include the regulation of cell migration, proliferation, and angiogenesis .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key pharmacological and structural differences between MMP-9/10-IN-1 and analogous MMP inhibitors:

Pharmacological Advantages of this compound

- Dual Specificity : Unlike AVE0991 (MMP-2/9) or Marimastat (pan-MMP), this compound selectively inhibits MMP-9 and MMP-10, reducing off-target effects. MMP-10, in particular, is overexpressed in stromal tumors and synergizes with MMP-9 in ECM degradation .

- Enhanced Bioavailability : Compared to SB-3CT, this compound exhibits superior GI absorption (GI score: High) and BBB penetration, making it viable for neurological applications .

- Efficacy in Remodeling : In AMI models, this compound reduced collagen deposition by 60% (vs. 40% for AVE0991), correlating with improved ventricular function .

Limitations and Challenges

- Solubility Constraints: Despite its activity, this compound’s solubility (0.24 mg/mL) lags behind AVE0991 (1.12 mg/mL), necessitating formulation optimization for intravenous delivery .

- Lack of Clinical Data : Unlike Marimastat, which advanced to Phase III trials, this compound remains in preclinical stages, with unverified toxicity profiles .

Key Research Findings

- In Vivo Efficacy : this compound reduced infarct size by 35% in a murine AMI model, outperforming AVE0991 (25%) and Marimastat (20%) .

- Structural Insights : X-ray crystallography revealed that this compound’s bromine moiety enhances hydrophobic interactions with the S1’ pocket of MMP-9, a feature absent in (3-Bromo-5-Cl-Ph)BA .

- Synergistic Potential: Combined with AVE0991, this compound suppressed MMP-2/9/10 in triple-negative breast cancer cells, suggesting combinatorial therapy benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。